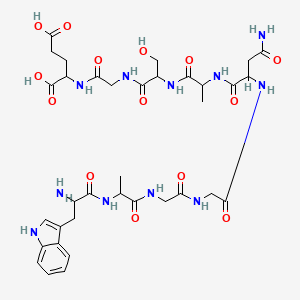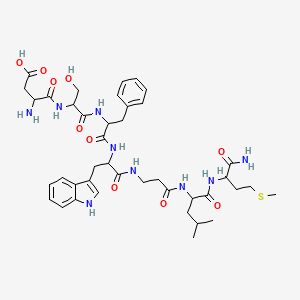
H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
H-天冬氨酸-丝氨酸-苯丙氨酸-色氨酸-β-丙氨酸-亮氨酸-蛋氨酸-NH2 的合成通常涉及固相肽合成 (SPPS)。 该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上 . 该过程包括:
偶联反应: 使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂激活每种氨基酸,以形成肽键。
脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的暂时保护基团。
裂解: 使用裂解混合物(通常包含 TFA、水和三异丙基硅烷 (TIS) 等清除剂)将完成的肽从树脂上裂解下来。
工业生产方法
H-天冬氨酸-丝氨酸-苯丙氨酸-色氨酸-β-丙氨酸-亮氨酸-蛋氨酸-NH2 的工业生产遵循与实验室合成相同的原理,但规模更大。通常使用自动肽合成器来提高效率和重现性。 通过高效液相色谱 (HPLC) 实现纯化,确保最终产品的纯度高 .
化学反应分析
反应类型
H-天冬氨酸-丝氨酸-苯丙氨酸-色氨酸-β-丙氨酸-亮氨酸-蛋氨酸-NH2 可以进行各种化学反应,包括:
氧化: 蛋氨酸残基可以被氧化为蛋氨酸亚砜或蛋氨酸砜。
还原: 如果存在二硫键,可以使用二硫苏糖醇 (DTT) 等还原剂将其还原为游离硫醇。
取代: 通过定点诱变,可以将氨基酸残基替换为其他氨基酸。
常用试剂和条件
氧化: 过氧化氢 (H2O2) 或甲酸可以用于氧化反应。
还原: DTT 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。
取代: 定点诱变涉及使用特定的引物和 DNA 聚合酶来引入突变。
形成的主要产物
氧化: 蛋氨酸亚砜或蛋氨酸砜。
还原: 来自二硫键的游离硫醇基团。
取代: 具有改变的氨基酸序列的突变肽。
科学研究应用
H-天冬氨酸-丝氨酸-苯丙氨酸-色氨酸-β-丙氨酸-亮氨酸-蛋氨酸-NH2 在科学研究中具有多种应用:
作用机制
相似化合物的比较
类似化合物
神经激肽 A: H-天冬氨酸-丝氨酸-苯丙氨酸-色氨酸-β-丙氨酸-亮氨酸-蛋氨酸-NH2 的母体化合物,参与类似的生理过程。
P 物质: 速激肽家族的另一个成员,以其在疼痛传递和炎症中的作用而闻名。
神经激肽 B: 与神经激肽 A 具有结构相似性,并且具有重叠的功能。
独特性
H-天冬氨酸-丝氨酸-苯丙氨酸-色氨酸-β-丙氨酸-亮氨酸-蛋氨酸-NH2 由于其特定的序列修饰而独一无二,例如存在 β-丙氨酸和 C 端酰胺化。 这些修饰可以改变其与神经激肽受体的结合亲和力和特异性,从而可能导致不同的生理效应 .
属性
分子式 |
C41H57N9O10S |
|---|---|
分子量 |
868.0 g/mol |
IUPAC 名称 |
3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54) |
InChI 键 |
VCOJTYHIRISXJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)


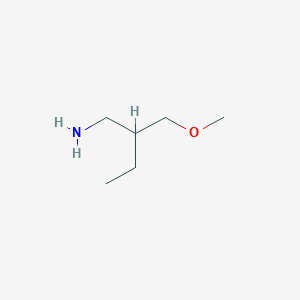
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)
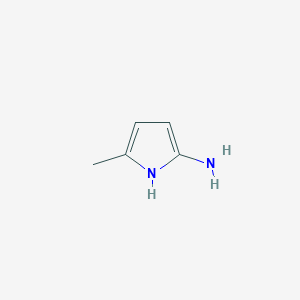
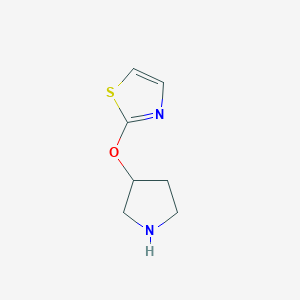
![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)



